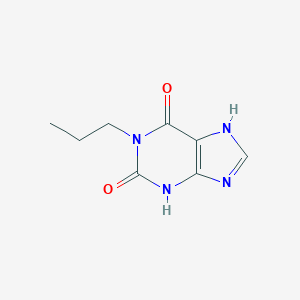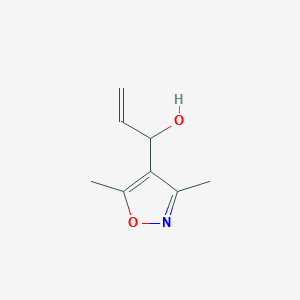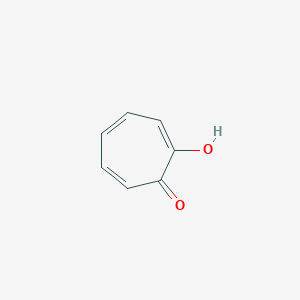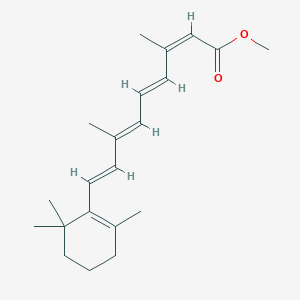
Methyl 13-cis-Retinoate
Overview
Description
Methyl 13-cis-Retinoate is a derivative of Retinoic Acid . It is a metabolite of Vitamin A and adjusts its functions of cellular growth and differentiation . It is also a retinoic acid metabolite in neuroblastoma .
Molecular Structure Analysis
The molecular structure of Methyl 13-cis-Retinoate has been studied using X-ray diffraction techniques . The molecule can be divided into three parts: a trimethylated cyclohexene ring, a conjugated tetraene side chain, and a polar carbon-oxygen functional group .Chemical Reactions Analysis
The triplet-sensitized photooxygenation of Methyl 13-cis-Retinoate has been investigated . One major peroxide product was formed from each retinoid substrate under all conditions investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 13-cis-Retinoate have been reported . For example, the C-13 (methyl) group proton in 13-cis retinoyl glucuronide and 4-oxo-13-cis retinoyl glucuronide show signals at 2.11–2.13 ppm, whereas their all-trans and 9-cis isomers show these signals at 2.33–2.38 ppm .Scientific Research Applications
Biochemistry and Physiology
Summary of the Application
Retinol and its esters, including 13-cis Retinoic Acid Methyl Ester, play essential roles in many different aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision .
Methods of Application or Experimental Procedures
The concentration of retinoic acid within tissues is generally very low and usually 100 to 1,000 times less than that of retinol . All-trans-retinoic acid can be isomerized through a nonenzymatic process to form the 9-cis or 13-cis-retinoic acid .
Results or Outcomes
The molecular processes that underlie this selective advantage include efficient mechanisms to acquire vitamin A from the diet, efficient and overlapping mechanisms for the transport of vitamin A in the circulation, a specific mechanism allowing for vitamin A storage, and a mechanism for mobilizing vitamin A from these stores in response to tissue needs .
Metabolic Research
Summary of the Application
13-cis Retinoic Acid (13 cRA) has been used in studies to determine its effect on metabolic parameters, adipogenic and inflammatory indicators in female Lewis rats .
Methods of Application or Experimental Procedures
Female rats of Lewis strain were fed a standard laboratory diet and a high-fat diet during 30 days. The groups were divided into additional 3 groups: two experimental groups that received 13 cRA orally on a daily basis during 30 days (7.5 mg/kg and 15 mg/kg, respectively) and the control group that was given sunflower oil .
Results or Outcomes
Feeding of Lewis rats with a chronic high-fat diet with 13 cRA supplementation increased weight gain, adiposity index, dyslipidaemia, hyperleptinaemia, insulin resistance, VLDL concentrations, oxidative stress, and atherogenic indices .
Immunology
Summary of the Application
13-cis-retinoic acid (13cRA) is commonly used for the treatment of high-risk neuroblastoma after myeloablative therapy .
Methods of Application or Experimental Procedures
The study demonstrated that 13cRA has a better antiproliferative effect in -amplified neuroblastoma cells than in -nonamplified neuroblastoma cells .
Results or Outcomes
The study found that 13cRA has a significant antiproliferative effect on neuroblastoma cells .
Dermatology
Summary of the Application
13-cis-retinoic acid in creams or gels have sometimes been used to treat acne vulgaris .
Methods of Application or Experimental Procedures
The compound is applied topically in the form of creams or gels .
Results or Outcomes
The treatment has shown effectiveness in reducing acne vulgaris, although the specific outcomes can vary depending on individual skin types and the severity of the acne .
Chemical Production
Summary of the Application
13-cis Retinoic Acid Ethyl Ester is a byproduct formed during the preparation of β-Carotene .
Methods of Application or Experimental Procedures
The compound is produced as a byproduct during the synthesis of β-Carotene .
Results or Outcomes
The production of β-Carotene results in the formation of 13-cis Retinoic Acid Ethyl Ester .
Cell Differentiation
Summary of the Application
13-cis-Retinoic acid has been used to treat medulloblastoma cells for cell differentiation .
Methods of Application or Experimental Procedures
The compound is applied to medulloblastoma cells to examine its head-deforming activity under light and dark conditions in Xenopus laevis .
Results or Outcomes
The treatment has shown effectiveness in inducing cell differentiation .
Chromatography
Summary of the Application
13-cis-Retinoic acid, as its methyl or pentafluorobenzyl ester, can also be separated by gas-liquid or liquid-liquid chromatography and quantified by mass spectrometry .
Methods of Application or Experimental Procedures
The compound is separated by gas-liquid or liquid-liquid chromatography and quantified by mass spectrometry .
Results or Outcomes
The process allows for the separation and quantification of 13-cis-Retinoic acid .
Safety And Hazards
Future Directions
Retinoids, including Methyl 13-cis-Retinoate, have been extensively studied for their roles in many different aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . Future research may focus on further understanding the biochemistry of retinoids, their mechanisms of action, and their potential therapeutic applications .
properties
IUPAC Name |
methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQLAJQLXPNMC-WYSPNRNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-cis Retinoic Acid Methyl Ester | |
CAS RN |
16760-45-5 | |
| Record name | 13-cis-Methyl retinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016760455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



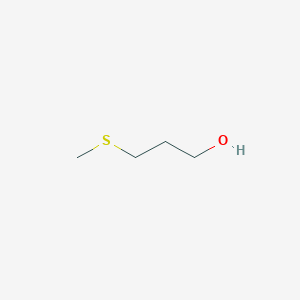
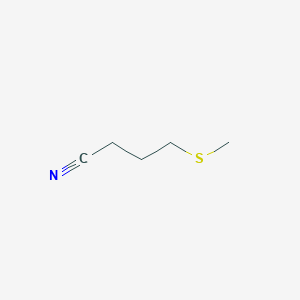
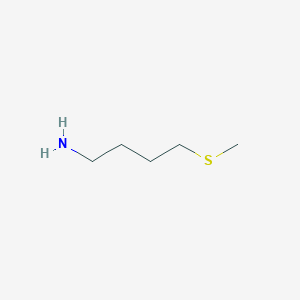
![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)
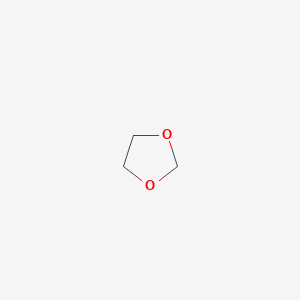
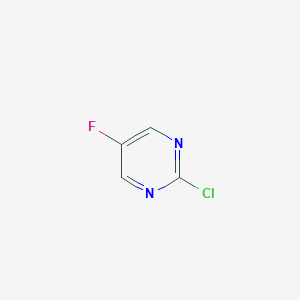
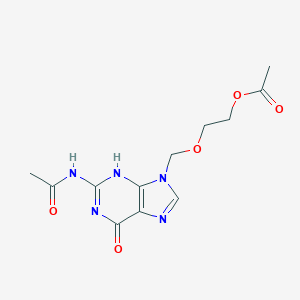

![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B20149.png)
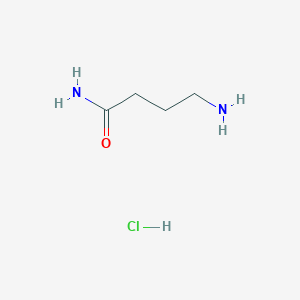
![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)
